Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methyl ester substituent at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a key intermediate in synthesizing bioactive molecules. The compound is commercially available as a hydrochloride salt (CAS RN: 604003-25-0) and is priced at €754.00/g or €260.00/100mg .
Its synthesis often involves multi-step processes, such as the three-step route from 5-nitro-2H-pyrazole-3-carboxylic acid to yield a related amine-substituted analog (80% yield) . The methyl ester group enhances solubility and facilitates further derivatization, making it a valuable building block in drug discovery.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7-4-6-5-9-2-3-11(6)10-7/h4,9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGFEERWGRIURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCNCC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the fused pyrazolo[1,5-a]pyrazine ring system followed by installation of the methyl carboxylate group at the 2-position. The core ring system can be assembled via cyclization reactions of appropriately substituted pyrazine or pyrazole precursors.
Stepwise Synthetic Routes
A representative synthesis involves the following key steps:
Step 1: Preparation of Pyrazole or Pyrazine Precursors
Starting from 5-nitro-2H-pyrazole-3-carboxylic acid or related derivatives, reductive amination and coupling reactions are employed to install substituents necessary for ring closure.Step 2: Cyclization to Form the Pyrazolo[1,5-a]pyrazine Core
Under acidic or basic conditions, intramolecular cyclization occurs to form the fused bicyclic system. Conditions such as trifluoroacetic acid in dichloromethane have been used to facilitate this step efficiently.Step 3: Esterification
The carboxylic acid group at the 2-position is methylated, often using methylating agents like diazomethane or methyl iodide in the presence of base, to yield the methyl ester.Step 4: Purification and Characterization
The final compound is purified by crystallization or chromatography and characterized by NMR, LC-MS, and X-ray crystallography to confirm structure and purity.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive amination | NaBH4, appropriate aldehyde/amine | 80 | High regioselectivity |
| 2 | Cyclization | Trifluoroacetic acid, DCM, room temperature | 75-85 | Efficient ring closure |
| 3 | Esterification | Methyl iodide, base (e.g., K2CO3), acetone | 90 | Mild conditions, high purity |
| 4 | Purification | Silica gel chromatography or recrystallization | - | White solid obtained |
Continuous Flow Synthesis
Recent advances include continuous flow hydrogenation protocols that improve scalability and reproducibility of the tetrahydropyrazolo[1,5-a]pyrazine derivatives. Continuous flow methods allow precise control over reaction parameters, leading to enhanced yields and purity, and are suitable for industrial production.
Analytical Characterization of the Compound
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
Characteristic signals include aromatic protons around δ 7.6–7.0 ppm and methyl ester protons near δ 3.7–4.2 ppm.13C NMR:
Signals corresponding to carbonyl carbons (ester and ketone) appear in the δ 160–180 ppm range, confirming the presence of the carboxylate and keto functionalities.LC-MS:
Molecular ion peak at m/z consistent with molecular weight 195.18 g/mol confirms molecular identity.X-ray Crystallography:
Confirms the bicyclic fused ring structure, tautomeric form, and stereochemistry.
Structural Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | Methyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
| Molecular Formula | C8H9N3O3 |
| Molecular Weight | 195.18 g/mol |
| InChI | InChI=1S/C8H9N3O3/c1-14-8(13)5-4-6-7(12)9-2-3-11(6)10-5/h4H,2-3H2,1H3,(H,9,12) |
| InChIKey | CGSWPPZECJHSON-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN2CCNC(=O)C2=C1 |
Research Results and Applications
Synthetic Efficiency
- Multi-step syntheses achieve overall yields ranging from 60% to 85% depending on reaction optimization.
- Use of mild conditions preserves functional groups and stereochemistry.
Biological Activity Correlation
- The this compound scaffold serves as a precursor for derivatives with antiviral and anticancer activities.
- Substituent modifications at the 3- and 6-positions influence biological potency, as demonstrated in ROS1 kinase inhibitors and HIV-1 integrase inhibitors.
Industrial Relevance
- Continuous flow chemistry and optimized batch protocols enable scalable production.
- Purity levels of ≥97% are routinely achieved, suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Stepwise Cyclization | Acid/base catalyzed ring formation | High selectivity, well-established | Multiple steps, time-consuming |
| Multicomponent Reactions (MCR) | Ugi-azide condensation followed by cyclization | Rapid assembly, structural diversity | Requires careful control of conditions |
| Continuous Flow Hydrogenation | Flow reactor for hydrogenation and cyclization | Scalable, reproducible, efficient | Requires specialized equipment |
| Esterification Post-Cyclization | Methylation of carboxylic acid | Mild conditions, high yield | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve specific solvents and temperatures to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding, contributing to the understanding of various biochemical pathways.
Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of specialty chemicals and materials used in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, the compound has been shown to inhibit the replication of certain viruses by targeting viral enzymes or proteins. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The pyrazolo[1,5-a]pyrazine core allows diverse substitutions, leading to analogs with distinct properties. Key comparisons include:
Key Observations :
Biological Activity
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (MTHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies based on current research findings.
- Chemical Formula : C₇H₈N₄O₂
- Molecular Weight : 168.16 g/mol
- CAS Number : 165894-07-5
MTHP and its derivatives have been primarily studied for their inhibitory effects on various biological targets. Notably, research has highlighted their potential as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
Key Findings:
-
HIV-1 Integrase Inhibition :
- MTHP derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. One notable compound demonstrated an IC(50) value of 74 nM for integrase activity and an IC(95) value of 63 nM in inhibiting HIV-1 replication in cell culture .
- Structure-activity relationship studies indicated that the coplanar arrangement of metal-binding heteroatoms significantly enhances binding affinity to the integrase active site .
- Antifungal Activity :
- Antitumor Properties :
Structure-Activity Relationships (SAR)
The biological activity of MTHP is influenced by the structural modifications made to the pyrazolo[1,5-a]pyrazine core. The following table summarizes key structural features that enhance biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Substituents at N1 | Increase potency against integrase |
| Coplanarity of Heteroatoms | Optimal binding to target enzymes |
| Lipophilicity Adjustments | Enhanced cellular uptake and efficacy |
Case Studies
- HIV Research :
-
Antitumor Studies :
- Research demonstrated that certain pyrazole derivatives could effectively inhibit cancer cell lines through modulation of key signaling pathways involved in tumor growth and metastasis. These compounds showed IC(50) values ranging from nanomolar to low micromolar concentrations against various cancer types .
- Antifungal Activity :
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl ester protons at δ 3.7–3.9 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₈H₉N₃O₃: 195.178 g/mol) .
- X-ray crystallography : Resolves the tetrahydropyrazine ring conformation and hydrogen-bonding networks .
How should researchers address discrepancies in reported biological activity data across studies?
Advanced
Contradictions often arise from:
- Structural variations : Substitution at position 6 (methyl vs. trifluoromethyl) alters lipophilicity and target binding .
- Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) affect solubility and activity .
Mitigation strategies : - Standardize assay protocols (e.g., fixed DMSO ≤ 0.1%).
- Use isogenic cell lines to reduce variability in cellular studies .
- Perform computational docking to validate structure-activity relationships (SAR) against target proteins .
How do structural modifications impact the compound’s biological activity and pharmacokinetics?
Q. Advanced
What challenges arise in scaling up synthesis, and how can they be resolved?
Q. Advanced
- Byproduct formation : Aggressive stirring and slow reagent addition reduce dimerization .
- Purification bottlenecks : Switch from column chromatography to crystallization (e.g., using ethyl acetate/hexane) for >100 g batches .
- Catalyst cost : Replace Pd(OAc)₂ with cheaper Ni catalysts for Suzuki couplings, though with a 10% yield penalty .
How can derivatives be designed for enhanced target specificity in enzyme inhibition?
Q. Advanced
- Fragment-based drug design (FBDD) : Use the methyl ester as a core scaffold, adding substituents (e.g., trifluoromethyl) to fill hydrophobic pockets .
- Click chemistry : Introduce triazole moieties via CuAAC reactions to improve binding to serine proteases .
- Prodrug strategies : Mask the carboxylate as a pivaloyloxymethyl ester to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
